

Application Notes and Protocols for Akt1-IN-4 in Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1, a serine/threonine kinase, is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in a wide range of human cancers. This pathway plays a crucial role in regulating cell proliferation, survival, growth, and apoptosis. The E17K mutation in the pleckstrin homology (PH) domain of Akt1 leads to its constitutive activation and is a known driver of oncogenesis. **Akt1-IN-4** is a potent and selective inhibitor of the AKT1-E17K mutant. These application notes provide a comprehensive overview of the recommended use of **Akt1-IN-4** in cancer cell line research, including suggested concentrations, detailed experimental protocols, and relevant signaling pathway information.

Quantitative Data Summary

While specific IC50 values for **Akt1-IN-4** across a broad range of cancer cell lines are not extensively published, it has been reported as a highly potent AKT1-E17K inhibitor with an IC50 value of less than 15 nM. The following table summarizes the IC50 values of other relevant Akt inhibitors in various cancer cell lines to provide a comparative reference for determining appropriate experimental concentrations.

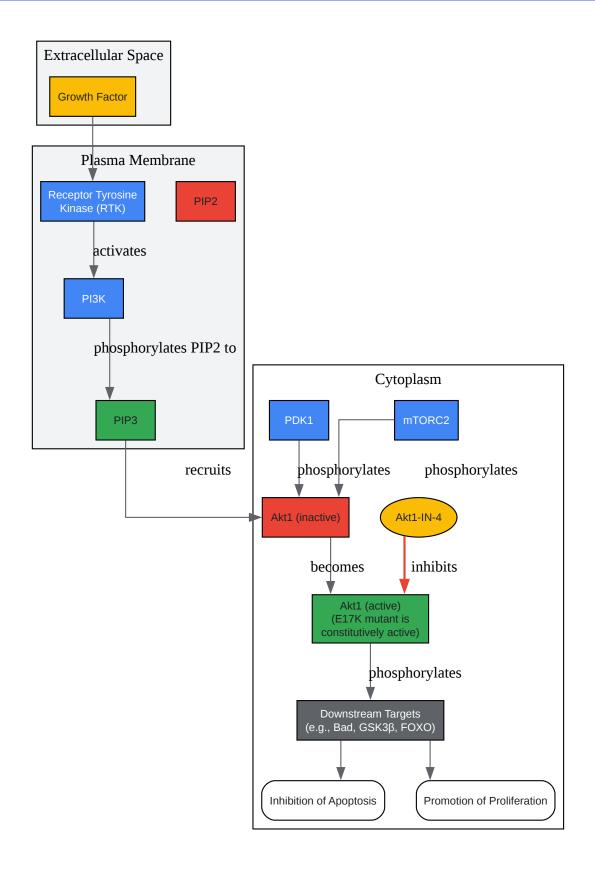


Inhibitor	Cancer Cell Line	Genotype	IC50 (nM)	Reference
Akt1-IN-4	Not Specified	AKT1-E17K	< 15	
AZD5363 (Capivasertib)	J82 (Bladder)	PIK3CA, mTOR mut	21,865	[1]
AZD5363 (Capivasertib)	253J-BV (Bladder)	27,038	[1]	
MK-2206	H1048 (SCLC)	PIK3CA mut	99.9	[2]
MK-2206	A549 (Lung)	Not specified	[3]	
MK-2206	NCI-H358 (Lung)	Not specified	[3]	_
A-674563 (AKT1 selective)	A549 (Lung)	Not specified	[3]	
A-674563 (AKT1 selective)	NCI-H358 (Lung)	Not specified	[3]	
(E)-Akt inhibitor- IV	MDA-MB468, MDA-MB231, MCF7 (Breast), 184B5 (non- cancer)	GI20 of 0.04 μM	[4]	
Triciribine (TCN)	MDA-MB-231 (Breast)	> 30,000	[5]	

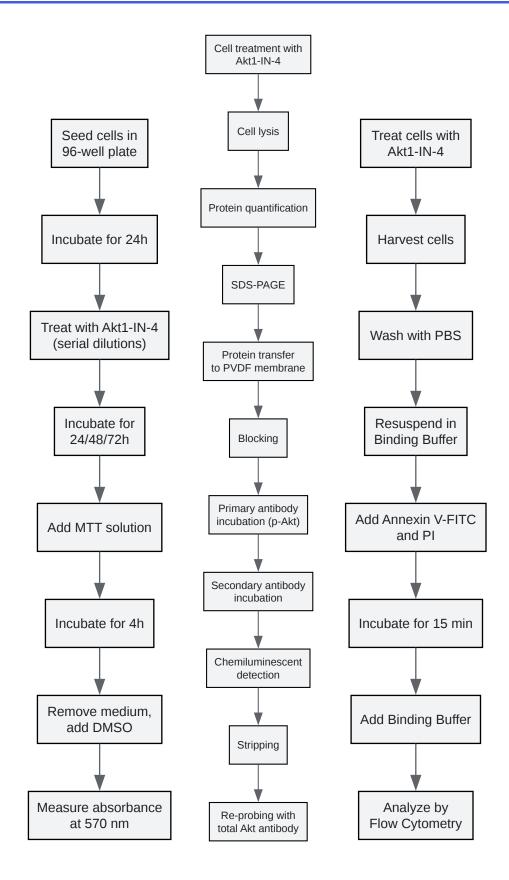
Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. Akt is then recruited to the plasma membrane and subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. **Akt1-IN-4** specifically inhibits the constitutively active E17K mutant of Akt1, thereby blocking these downstream effects.









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References

- 1. DNA Damage and Inhibition of Akt Pathway in MCF-7 Cells and Ehrlich Tumor in Mice Treated with 1,4-Naphthoquinones in Combination with Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Priority of the PI3K/AKT/mTOR Pathway in Small Cell Lung Cancers as Revealed by a Comprehensive Genomic Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique roles of Akt1 and Akt2 in IGF-IR mediated lung tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice PMC [pmc.ncbi.nlm.nih.gov]
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